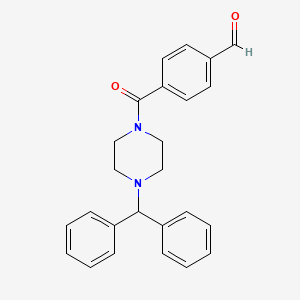

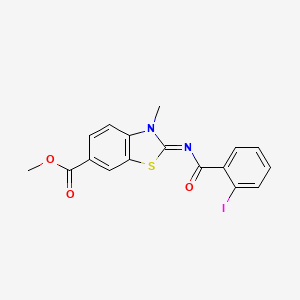

4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Hemiaminal Stability and Synthesis

Research has shown that reactions between cyano-substituted benzaldehyde derivatives and amino triazole yield stable hemiaminals under neutral conditions. This stability is attributed to electron-withdrawing substituents and the 1,2,4-triazole moiety, which do not require further stabilization by intramolecular interaction. Hemiaminals with stereogenic centers exhibit chirality correlated with molecule conformation due to heteroatom hyperconjugation effects (Kwiecień, Barys, & Ciunik, 2014).

Catalytic Applications

Studies have also explored the use of benzaldehyde in catalytic processes. For example, palladium-supported boron-doped hollow carbon spheres have been utilized as catalysts for the solvent-free aerobic oxidation of alcohols, including the transformation of benzyl alcohol to benzaldehyde. This method highlights an environmentally friendly approach to producing benzaldehyde, an important intermediate in various industries (Ravat, Nongwe, & Coville, 2012).

Photocatalysis for Selective Synthesis

Graphitic carbon nitride has been modified to act as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol. This research demonstrates an alternative to traditional organic solvents, using aqueous media and environmentally friendly conditions to achieve selective photocatalytic conversion (Lima et al., 2017).

Green Synthesis and Bioproduction

Efforts to engineer Escherichia coli for renewable benzyl alcohol production have been made, with the aim to produce benzaldehyde from renewable glucose. This biotechnological approach seeks to offer an environmentally sustainable method for producing benzaldehyde, emphasizing the bioproduction potential of this compound (Pugh, McKenna, Halloum, & Nielsen, 2015).

Oxidation Mechanisms and Applications

The oxidation of N-benzylated tertiary amines, including structures similar to 4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde, has been studied, revealing various oxygenated derivatives. These findings have implications for understanding the oxidation behavior of complex amine compounds and their potential applications in synthesis (Petride, Draghici, Florea, & Petride, 2006).

Propiedades

IUPAC Name |

4-(4-benzhydrylpiperazine-1-carbonyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-19-20-11-13-23(14-12-20)25(29)27-17-15-26(16-18-27)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,24H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUALLPLZDQEKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2566749.png)

![6-(2-Methoxyphenyl)-2-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2566751.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2566757.png)

![(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane](/img/structure/B2566760.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2566767.png)

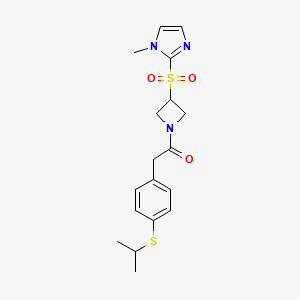

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2566768.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2566771.png)